molecular formula C10H13Cl2N5 B2784449 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride CAS No. 2228158-80-1

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride

Cat. No.: B2784449
CAS No.: 2228158-80-1
M. Wt: 274.15
InChI Key: PETNFJOKXQDSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride (CAS 2228158-80-1) is a high-purity organic compound supplied for life science research and development. This chemical features the [1,2,4]triazolo[4,3-a]pyrazine scaffold, which is recognized as a key template in medicinal chemistry and organic synthesis for developing novel therapeutic agents . The molecular formula of the compound is C10H13Cl2N5 and it has a molecular weight of 274.15 g/mol . Researchers can utilize this building block to explore its potential in various applications. The triazolo[4,3-a]pyrazine core is a versatile structure found in compounds investigated as modulators of biological targets, such as the P2X7 receptor, indicating its relevance in early-stage drug discovery programs . As a fine chemical, it is typically offered with a high purity level (e.g., 95% or greater) and should be stored appropriately, with room temperature or refrigerated conditions often recommended for similar compounds . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please request a certificate of analysis and safety data sheet from the manufacturer for specific quality control and handling information.

Properties

IUPAC Name

3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.2ClH/c1-2-8(6-11-3-1)10-14-13-9-7-12-4-5-15(9)10;;/h1-3,6,12H,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETNFJOKXQDSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CN=CC=C3)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction is typically carried out in dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to obtain reduced derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrazine derivatives .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds featuring triazole and pyrazine moieties. For instance:

  • A study indicated that derivatives containing the triazolo-pyrazine scaffold exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 and HCT116. The inhibition rates were notably high, with IC50 values indicating effective dose-response relationships .

Anti-inflammatory Effects

Research has shown that certain derivatives of triazolo-pyrazines can modulate inflammatory pathways:

  • Compounds have been identified that inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented:

  • Studies have reported efficacy against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent investigation into a derivative of this compound demonstrated potent activity against breast cancer cells (MCF-7) with an IC50 value of 0.39 µM. The study emphasized the importance of structural modifications to enhance bioactivity .

Case Study 2: Anti-inflammatory Potential

Another study focused on a related compound showed significant inhibition (over 70%) in models of acute inflammation in vivo. This research supports the therapeutic potential for chronic inflammatory conditions .

Comparative Data Table

Activity Type IC50 Values Cell Lines/Models References
Anticancer0.39 µMMCF-7
Anti-inflammatory>70% inhibitionIn vivo models
AntimicrobialVariesVarious bacterial strains

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to cell death via the mitochondrial apoptotic pathway .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent positions, functional groups, and ring modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties References
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride C₁₀H₁₃Cl₂N₅ 274.16 (calc.) Pyridine at position 3; dihydrochloride salt Enhanced solubility, stability
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine C₁₀H₁₁N₅ 201.23 Pyridine at position 2 Neutral form; lower solubility
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride C₇H₁₀Cl₂F₂N₄ 271.09 (calc.) Difluoromethyl group at position 3 Increased lipophilicity; potential CNS activity
3-(Aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride C₆H₁₀ClN₅O 203.63 Aminomethyl group; 8-one substituent Polar functionality; possible kinase inhibition
5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride C₁₁H₁₀Cl₂N₅O₃ 340.14 (calc.) Carboxylic acid linker at position 8 Acidic moiety; metal-binding capacity

Physicochemical and Stability Data

Table 2: Stability and Handling
Compound Purity (%) Melting Point (°C) Storage Conditions
Target Compound (Dihydrochloride) ~95 (analogous) Not reported -20°C, anhydrous
3-(Aminomethyl)-8-one Derivative 95 243–245 Room temperature (stable)
8-Carboxylic Acid Derivative >98 Not reported Refrigerated

Biological Activity

The compound 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride is a member of the triazolo-pyrazine family known for its diverse biological activities. This article reviews its biological properties, focusing on anticancer effects and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈Cl₂N₄
  • Molecular Weight : 227.08 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance:

  • A derivative exhibiting significant anti-tumor activity was identified with IC₅₀ values against various cancer cell lines:
    • A549 (lung cancer) : IC₅₀ = 0.83 ± 0.07 μM
    • MCF-7 (breast cancer) : IC₅₀ = 0.15 ± 0.08 μM
    • HeLa (cervical cancer) : IC₅₀ = 2.85 ± 0.74 μM .

These results suggest that the compound may inhibit tumor growth effectively by targeting specific cellular pathways.

The mechanisms through which these compounds exert their anticancer effects include:

  • c-Met Kinase Inhibition : The compound has been shown to inhibit c-Met kinase with an IC₅₀ of 48 nM. This inhibition is crucial as c-Met is involved in tumor growth and metastasis .
  • Cell Cycle Arrest : Studies employing cell cycle assays indicated that treatment with the compound led to significant cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Other Biological Activities

In addition to anticancer properties, triazolo-pyrazine derivatives have demonstrated:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a triazolo-pyrazine derivative in a xenograft model of human lung cancer. The compound significantly reduced tumor size compared to control groups and was well-tolerated by the subjects.

Case Study 2: Mechanistic Insights

In vitro assays revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. Flow cytometry analysis showed increased Annexin V staining in treated cells, indicating early apoptotic changes.

Data Summary

Biological ActivityCell LineIC₅₀ (μM)Mechanism
AntitumorA5490.83 ± 0.07c-Met Inhibition
AntitumorMCF-70.15 ± 0.08c-Met Inhibition
AntitumorHeLa2.85 ± 0.74c-Met Inhibition

Q & A

Q. What are the optimal synthetic routes for preparing 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride?

The synthesis typically involves cyclization of hydrazine intermediates with pyrazinone precursors. A validated method includes:

  • Reaction conditions : Heating 3-hydrazinopyrazin-2-one derivatives with aromatic/heteroaromatic acids in anhydrous DMF at 100°C for 24 hours, followed by recrystallization from DMF/i-propanol .
  • Key reagents : Carbonyldiimidazole (CDI) for activating carboxylic acids and facilitating nucleophilic substitution .
  • Yield optimization : Prolonged reflux times (24–48 hours) improve cyclization efficiency but require inert atmospheres to prevent oxidation side reactions .

Q. How can the structure of this compound be confirmed experimentally?

Modern physicochemical methods are essential:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for triazole protons (δ 8.2–8.5 ppm) and pyridine protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (e.g., C₁₁H₁₀Cl₂N₆ for the dihydrochloride salt) .
  • X-ray crystallography : Resolve the fused triazole-pyrazine ring system and confirm dihydrochloride salt formation via Cl⁻ counterion positions .

Q. What solvents and reaction conditions minimize side products during synthesis?

  • Solvent selection : Anhydrous DMF or ethanol are preferred due to their high polarity and ability to stabilize intermediates .
  • Temperature control : Maintain 80–100°C during cyclization to avoid premature precipitation of intermediates .
  • Workup : Dilution with i-propanol post-reaction reduces DMF-induced side reactions and improves crystallinity .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in triazole-pyrazine ring formation?

  • Density Functional Theory (DFT) : Calculate activation energies for alternative cyclization pathways (e.g., [1,2,4]triazolo vs. [1,2,3]triazolo isomers). Higher electron density at pyrazine N1 favors [1,2,4]-fusion .
  • Molecular dynamics : Simulate solvent effects on transition states; DMF stabilizes planar intermediates better than THF .
  • Validation : Compare computational predictions with experimental HPLC-MS data to refine models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to account for solubility variations in dihydrochloride salts .
  • Receptor binding assays : Perform competitive inhibition studies with radiolabeled ligands (e.g., [³H]-GABA for CNS targets) to quantify IC₅₀ values .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Q. How are pharmacokinetic parameters (e.g., logP, bioavailability) determined for this compound?

  • In silico tools : SwissADME predicts logP (~2.1) and GI absorption (high) based on pyridine hydrophilicity and triazole rigidity .
  • Experimental validation :
    • logP : Shake-flask method with octanol/water partitioning .
    • Plasma stability : Incubate with rat plasma (37°C, 1 hour) and quantify degradation via LC-MS/MS .

Q. What analytical methods detect degradation products under stressed conditions?

  • Forced degradation : Expose to heat (60°C), light (UV-A), and acidic/basic conditions (0.1M HCl/NaOH) .
  • HPLC-DAD/ELSD : Monitor for hydrolysis products (e.g., free pyridine) and oxidation byproducts (e.g., N-oxides) .
  • High-resolution MS : Identify exact masses of degradation fragments (e.g., loss of Cl⁻ from dihydrochloride salt) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
CDI-mediated cyclization65–73≥98Scalable, minimal side products
Oxidative ring closure55–60≥95Green chemistry (NaOCl oxidant)

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueCritical Data PointsApplication
¹H NMRTriazole H (δ 8.2–8.5 ppm), pyridine H (δ 7.5–8.0 ppm)Ring fusion confirmation
X-rayBond angles (N1-C2-N3: ~105°)Salt form validation (Cl⁻ positions)
HRMS[M+H]⁺ = 325.0564 (C₁₁H₁₀Cl₂N₆)Molecular formula verification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.